1-[2-(2-allyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate
Overview
Description
1-[2-(2-Allyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features an allyl group and a chlorophenoxy group, which contribute to its unique chemical properties.
Scientific Research Applications
1-[2-(2-Allyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-allyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-allyl-4-chlorophenol with an appropriate alkylating agent to form the 2-(2-allyl-4-chlorophenoxy)ethyl intermediate.
Imidazole Ring Formation: The intermediate is then reacted with imidazole under suitable conditions to form the desired imidazole derivative.
Oxalate Formation: Finally, the imidazole derivative is treated with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as crystallization and recrystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Allyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate undergoes various chemical reactions, including:
Oxidation: The allyl group can undergo oxidation to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to form the corresponding reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Epoxides and other oxidized derivatives.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Substituted derivatives with various nucleophiles.
Mechanism of Action
The mechanism of action of 1-[2-(2-allyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group may also contribute to the compound’s overall biological activity by interacting with cellular membranes or proteins.
Comparison with Similar Compounds
- 1-[2-(2-Allyl-4-chlorophenoxy)ethyl]azepane oxalate
- 1-[2-(2-Allyl-4-chlorophenoxy)ethyl]-4-methylpiperidine oxalate
- 1-[2-(2-Allyl-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine oxalate
Comparison: 1-[2-(2-Allyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. In comparison, similar compounds with different ring structures (such as azepane or piperidine) may exhibit different reactivity and biological activities. The presence of the allyl and chlorophenoxy groups in all these compounds contributes to their overall similarity, but the specific ring structure plays a crucial role in determining their unique properties.
Properties
IUPAC Name |
1-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.C2H2O4/c1-2-3-12-10-13(15)4-5-14(12)18-9-8-17-7-6-16-11-17;3-1(4)2(5)6/h2,4-7,10-11H,1,3,8-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJVCLWYHQDCAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)OCCN2C=CN=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196730 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1185398-48-4 | |
Record name | 1H-Imidazole, 1-[2-[4-chloro-2-(2-propen-1-yl)phenoxy]ethyl]-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185398-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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